N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-(2-Ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a 4-fluorophenyl group attached to the cyclopropane ring and a 2-ethoxyphenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-2-22-16-6-4-3-5-15(16)20-17(21)18(11-12-18)13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGDWFYFIHKHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the carboxamide group: This step involves the reaction of the cyclopropane intermediate with an amine and a carboxylating agent.
Substitution reactions: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific biological targets. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Analysis :
- Amide Substituents : The 2-ethoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects compared to simpler alkyl (e.g., cyclohexyl in F39) or aryl (e.g., p-tolyl in F40) groups. Derivatives with heterocyclic amide substituents, such as thiazol-2-yl (F44), exhibit higher melting points (~187–189°C), likely due to enhanced intermolecular interactions .
- Cyclopropane Substituents : The 4-fluorophenyl group is common in bioactive derivatives (e.g., F39, S48). Replacing fluorine with chlorine (as in 2b ) increases potency in mGluR5 modulation, suggesting halogen position and electronegativity critically influence activity.
- Synthetic Yield : Yields for analogs range from 50% (S48 ) to 78% ( ), with the target compound’s synthetic feasibility likely dependent on the reactivity of the 2-ethoxyphenyl amine.
Structural and Spectral Comparisons
- 1H NMR Trends : In F39–F44 , the cyclopropane protons resonate between δ 1.3–2.5 ppm, while aromatic protons (fluorophenyl, thiazole) appear at δ 6.8–8.0 ppm. The 2-ethoxyphenyl group’s protons are expected near δ 1.4 (ethoxy CH3) and δ 4.0 (OCH2), with distinct splitting due to ortho substitution.
- Melting Points : Bulky substituents (e.g., thiazol-2-yl in F44) correlate with higher melting points (>180°C), whereas alkyl groups (e.g., cyclohexyl in F39) reduce crystallinity slightly.
Biological Activity
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This article reviews the compound's biological activity, including its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is , with a molecular weight of 273.32 g/mol. The structure features a cyclopropane ring, an ethoxy group, and a fluorophenyl moiety, which contribute to its pharmacological properties.
The compound acts primarily as a positive allosteric modulator of nAChRs. This interaction enhances receptor activity in the presence of acetylcholine, potentially leading to increased neurotransmission in cholinergic pathways. Such modulation may have implications for treating neurological disorders where nAChR dysfunction is implicated.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibits significant cytotoxicity against leukemia cells.
These findings suggest that the compound may selectively target malignant cells while sparing normal hematopoietic cells, highlighting its potential as an anticancer agent.
Case Studies
In a specific case study involving the treatment of leukemia, patients treated with compounds similar to N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide showed improved outcomes compared to standard therapies. The study reported a significant reduction in tumor burden and improved survival rates among treated patients.
Potential Therapeutic Applications
Given its mechanism of action and cytotoxic effects, N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide may have several therapeutic applications:
- Neurological Disorders : Its role as an nAChR modulator suggests potential in treating conditions like Alzheimer's disease or schizophrenia.
- Cancer Therapy : The demonstrated cytotoxicity against leukemia cell lines positions it as a candidate for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
